T56-LIMKi
Overview
Description
T56-LIMKi is a selective inhibitor of LIM kinase 2 (LIMK2), which plays a crucial role in regulating the actin cytoskeleton by phosphorylating and inactivating cofilin, a member of the actin-depolymerizing factor family. This compound has shown potential in inhibiting the growth of various cancer cell lines, including pancreatic cancer, glioblastoma, and neurofibromatosis type 1 associated malignant peripheral nerve sheath tumor cells .
Scientific Research Applications
T56-LIMKi has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of LIM kinase 2 in actin cytoskeleton dynamics.
Biology: Investigated for its effects on cell motility, proliferation, and migration.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in pancreatic cancer, glioma, and schwannoma.
Industry: Potential applications in drug development and cancer therapy .
Mechanism of Action
Target of Action
T56-LIMKi is a selective inhibitor of LIMK2 . LIM kinases (LIMKs) are important cell cytoskeleton regulators that play a prominent role in cancer manifestation and neuronal diseases . The LIMK family consists of two homologues, LIMK1 and LIMK2, which differ from one another in expression profile, intercellular localization, and function .
Mode of Action
The main substrate of LIMK is cofilin, a member of the actin-depolymerizing factor (ADF) protein family . When phosphorylated by LIMK, cofilin is inactive . This compound inhibits LIMK2 with high specificity, and shows little or no cross-reactivity with LIMK1 . It decreases phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma .
Biochemical Pathways
The signaling pathways involving LIM kinases for actin filament remodeling are well established . They are downstream effectors of small G proteins of the Rho-GTPases family . Activated LIMKs phosphorylate cofilin, resulting in its inhibition . LIMKs also control microtubule remodeling, independently from actin filament turnover .
Pharmacokinetics
It’s known that the compound can be administered orally
Result of Action
This compound reduces phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma . It blocks the phosphorylation of cofilin which leads to actin severance and inhibition of tumor cell migration, tumor cell growth, and anchorage-independent colony formation in soft agar .
Action Environment
The action environment of this compound is largely dependent on the cellular context. For instance, it has been found to reduce the infarction volume by 2 or 3.4 times at 7 or 14 days after photothrombotic stroke . It also rescued morphological changes in the brain (pericellular edema and conversion of nervous interconnective tissue) and reduced the number of pathologically altered cells (pyknotic, hypo-chromic, and hyperchromic cells) . .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T56-LIMKi involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the isoxazole ring.
- Introduction of the trifluoromethyl group.
- Coupling reactions to attach the phenyl and isoxazole moieties.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves:
- Selection of appropriate solvents and catalysts.
- Control of reaction temperature and time.
- Purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: T56-LIMKi undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .
Comparison with Similar Compounds
- TH-257
- LIJTF500025
- LIMKi3
Comparison: T56-LIMKi is unique in its high specificity for LIM kinase 2, with little or no cross-reactivity with LIM kinase 1. This specificity makes it a valuable tool for studying the distinct roles of LIM kinase 2 in various cellular processes. Compared to other inhibitors like TH-257, LIJTF500025, and LIMKi3, this compound has shown promising results in reducing tumor size and phosphorylated cofilin levels in preclinical models .
Properties
IUPAC Name |
3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKFRPKSAWELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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